2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid
CAS No.: 1256345-55-7
Cat. No.: VC0088036
Molecular Formula: C8H9BF3NO2S
Molecular Weight: 251.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256345-55-7 |
|---|---|
| Molecular Formula | C8H9BF3NO2S |
| Molecular Weight | 251.03 |
| IUPAC Name | [2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C8H9BF3NO2S/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
| Standard InChI Key | CAMZNTNANGCVOZ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1SCC)C(F)(F)F)(O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is identified by several key parameters that define its chemical identity:
| Parameter | Information |
|---|---|
| IUPAC Name | [2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
| CAS Registry Number | 1256345-55-7 |
| Molecular Formula | C8H9BF3NO2S |
| Molecular Weight | 251.04 g/mol |
| InChI | InChI=1S/C8H9BF3NO2S/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
| InChI Key | CAMZNTNANGCVOZ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CN=C1SCC)C(F)(F)F)(O)O |
The compound consists of a pyridine ring with three key substituents that contribute to its unique chemical behavior and reactivity profile .
Physical Properties
The physical properties of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid are important for understanding its behavior in various chemical environments:
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Physical State: Typically exists as a solid at room temperature
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Storage Conditions: Requires refrigeration for optimal stability and shelf life
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Solubility: Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols, with limited water solubility
These physical characteristics influence how the compound is handled, stored, and utilized in synthetic applications.
Structural Features
The compound possesses several key structural features that determine its chemical behavior:
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Pyridine Ring: The nitrogen-containing heterocyclic core provides a basic site and influences the electronic distribution throughout the molecule.
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Boronic Acid Group: Located at position 3, this functional group consists of a boron atom bonded to two hydroxyl groups. It serves as the reactive center for Suzuki-Miyaura coupling reactions and can form hydrogen bonds.
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Ethylthio Group: Positioned at carbon 2, this sulfur-containing substituent affects the electron density of the pyridine ring and can participate in various interactions.
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Trifluoromethyl Group: Located at position 5, this highly electronegative group withdraws electron density from the pyridine ring, altering its reactivity and increasing the lipophilicity of the molecule.
The combination of these structural elements creates a compound with unique electronic and steric properties, making it valuable for specific synthetic applications.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid typically involves a reaction sequence starting from suitable pyridine precursors. The synthetic pathway generally includes:
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Starting Material Preparation: Beginning with 2-chloro-5-trifluoromethylpyridine or similar precursors.
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Introduction of Ethylthio Group: Substitution of the chlorine atom with an ethylthio group using sodium ethylthiolate or similar reagents.
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Borylation Reaction: Introduction of the boronic acid group at position 3 through lithiation followed by reaction with a borate ester.
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Hydrolysis: Conversion of the borate ester to the boronic acid via hydrolysis.
Reaction Conditions
The synthesis of this compound requires specific reaction conditions to ensure selectivity and yield:
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Temperature Control: Lithiation steps often require low temperatures (-78°C to -100°C) to ensure regioselectivity.
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Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation of sensitive intermediates.
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Solvent Selection: Anhydrous tetrahydrofuran (THF) is commonly used for lithiation steps, while aqueous conditions are employed for hydrolysis.
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Catalyst Systems: Palladium catalysts are often employed for certain steps in the synthetic route.
Industrial Production Methods
For larger-scale production, industrial methods follow similar synthetic routes but with optimizations for efficiency and scalability:
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Batch Process Optimization: Careful control of reaction parameters to ensure consistent quality.
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Purification Techniques: Industrial-scale recrystallization or chromatography to achieve high purity.
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Quality Control: Implementation of analytical methods to ensure consistent product specifications.
The industrial production of this compound is significant due to its applications in pharmaceutical and fine chemical synthesis.
Chemical Reactivity
Types of Reactions
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid participates in several important reaction types:
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Suzuki-Miyaura Cross-Coupling: The most significant reaction of this compound is the palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form new carbon-carbon bonds.
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Transesterification: The boronic acid group can undergo transesterification with diols to form cyclic boronate esters.
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Oxidation: Boronic acids can be oxidized to the corresponding hydroxyl compounds.
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Complexation: Formation of complexes with various Lewis bases through the boron atom.
Common Reagents and Conditions
The Suzuki-Miyaura cross-coupling reaction, which is the primary application of this compound, typically employs the following reagents and conditions:
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Catalysts: Palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, or Pd(dppf)Cl₂.
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Bases: Inorganic bases including K₂CO₃, Cs₂CO₃, or K₃PO₄.
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Solvents: Polar solvents such as THF, dioxane, DMF, or aqueous mixtures.
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Temperature: Reactions are typically conducted at elevated temperatures (60-100°C).
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Reaction Time: Commonly ranges from 4 to 24 hours depending on specific substrates.
Reaction Mechanisms
The mechanism of the Suzuki-Miyaura cross-coupling reaction with 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid involves several key steps:
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Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.
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Transmetalation: The boronic acid transfers its organic group to the palladium center. This step is facilitated by base activation of the boronic acid, which increases its nucleophilicity.
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Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The electron-withdrawing trifluoromethyl group and the electron-donating ethylthio group influence the electronic properties of the pyridine ring, affecting the rate and selectivity of these reactions.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in organic synthesis for several reasons:
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Versatility: The reaction tolerates a wide range of functional groups.
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Mild Conditions: Compared to other cross-coupling methods, Suzuki reactions often occur under milder conditions.
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Stereoselectivity: The reaction typically proceeds with retention of stereochemistry.
Specific applications include:
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Synthesis of Biaryls: Formation of biaryl compounds that serve as structural motifs in pharmaceuticals and natural products.
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Heterocycle Functionalization: Introduction of the 2-ethylthio-5-trifluoromethylpyridine moiety into complex molecular structures.
Role in Carbon-Carbon Bond Formation
The ability of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid to form carbon-carbon bonds makes it valuable in:
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Construction of Complex Molecules: Building blocks for elaborate organic frameworks.
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Late-Stage Functionalization: Modification of complex intermediates in multistep syntheses.
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Library Synthesis: Creation of compound libraries for drug discovery and development.
Synthesis of Complex Molecules
The compound has specific applications in the synthesis of:
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Pharmaceutical Intermediates: Precursors to active pharmaceutical ingredients (APIs).
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Agrochemicals: Building blocks for crop protection agents.
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Functional Materials: Components in electronic materials and organic semiconductors.
The trifluoromethyl group is particularly valuable in medicinal chemistry, as it often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.
| Compound Type | Activity | Target | Mechanism |
|---|---|---|---|
| Pyridine boronic acids | Antimicrobial | S. aureus, E. coli | Membrane disruption |
| Fluorinated pyridines | Anticancer | Various cancer cell lines | Apoptosis via caspase activation |
| Trifluoromethylated compounds | Enzyme inhibition | Serine proteases | Covalent bond formation |
Comparative Analysis
Comparison with Similar Boronic Acid Derivatives
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid possesses unique features compared to other boronic acid derivatives:
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Phenylboronic Acid: A simpler, more common boronic acid used in Suzuki reactions. 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid offers greater functional complexity and potentially higher selectivity.
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4-Trifluoromethylphenylboronic Acid: Contains a trifluoromethyl group but lacks the heteroaromatic pyridine ring and ethylthio group, resulting in different electronic properties and reactivity.
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2-Methylthio-5-trifluoromethylpyridine-3-boronic Acid: Very similar but with a methylthio instead of ethylthio group, potentially offering subtle differences in steric effects and lipophilicity.
Structure-Activity Relationship
The structure-activity relationship of this compound and its derivatives highlights several important factors:
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Trifluoromethyl Group Impact: Enhances lipophilicity, alters electronic distribution, and provides metabolic stability.
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Ethylthio Group Influence: Affects the electron density of the pyridine ring and may participate in specific interactions with biological targets.
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Position of Substituents: The arrangement of functional groups on the pyridine ring significantly influences reactivity patterns and biological activity.
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Pyridine vs. Phenyl Ring: The nitrogen in the pyridine ring alters the electronic character compared to phenyl boronic acids, affecting both chemical reactivity and biological interactions.
Research Findings and Case Studies
Recent Advances
Recent research involving 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid and related compounds has focused on:
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Methodology Development: Optimization of reaction conditions for more efficient Suzuki-Miyaura couplings.
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Medicinal Chemistry Applications: Incorporation of the compound into potential drug candidates, particularly those targeting cancer and infectious diseases.
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New Catalytic Systems: Development of novel catalyst systems that enhance the efficiency and selectivity of reactions involving this compound.
Current Research Direction
Current research directions include:
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Green Chemistry Approaches: Development of more environmentally friendly methods for using this compound in synthesis.
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Flow Chemistry Applications: Adaptation of reactions involving this compound to continuous flow systems for improved efficiency and scalability.
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Biological Activity Exploration: Further investigation of the biological properties of compounds synthesized using this boronic acid.
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Structure Modification: Synthesis of derivatives with modified substituents to explore structure-activity relationships.
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